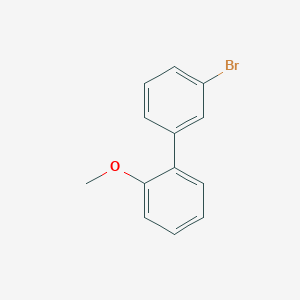

3'-Bromo-2-methoxybiphenyl

Vue d'ensemble

Description

3’-Bromo-2-methoxybiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third carbon of one benzene ring and a methoxy group attached to the second carbon of the other benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methoxybiphenyl typically involves the bromination of 2-methoxybiphenyl. One common method is the electrophilic aromatic substitution reaction, where 2-methoxybiphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield 3’-Bromo-2-methoxybiphenyl.

Industrial Production Methods: Industrial production of 3’-Bromo-2-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Bromo-2-methoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under mild conditions.

Major Products:

Substitution: Products include various substituted biphenyls.

Oxidation: Products include aldehydes and carboxylic acids.

Coupling: Products include more complex biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3'-Bromo-2-methoxybiphenyl is characterized by the presence of a bromine atom at the 3' position and a methoxy group at the 2-position of the biphenyl structure. Its molecular formula is with a molecular weight of approximately 253.13 g/mol.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for selective reactions that can lead to the formation of various derivatives.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the development of anti-cancer agents. |

| Agrochemical Development | Serves as a precursor for herbicides and insecticides. |

Biological Research

In biological contexts, this compound has been investigated for its potential therapeutic properties. Studies have suggested its involvement in anti-cancer activity, specifically through mechanisms that induce apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A study focusing on similar brominated compounds demonstrated significant anti-cancer properties. For instance, derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines.

Table 2: Anti-Cancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MGC-803 | 5.1 | Topoisomerase I inhibition |

| Compound B | HGC-27 | 7.6 | Induction of apoptosis |

Materials Science

This compound is also being explored in materials science for its potential use in developing advanced materials such as liquid crystals and organic semiconductors. The compound's structural properties make it suitable for applications in electronic devices.

Table 3: Materials Science Applications

| Application Area | Description |

|---|---|

| Liquid Crystals | Used in the formulation of LCDs due to its thermal stability and optical properties. |

| Organic Semiconductors | Investigated for use in photovoltaic cells and light-emitting diodes (LEDs). |

Mécanisme D'action

The mechanism of action of 3’-Bromo-2-methoxybiphenyl involves its interaction with molecular targets through its bromine and methoxy substituents. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

- 2-Bromo-3-methoxybiphenyl

- 3-Bromo-2-methoxyaniline

- 3-Bromo-1-phenyl-1-propene

Comparison: 3’-Bromo-2-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and reactions, making it a valuable compound in organic synthesis and research.

Activité Biologique

3'-Bromo-2-methoxybiphenyl is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bromine atom and a methoxy group attached to a biphenyl framework, which influences its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 267.13 g/mol. The presence of the bromine and methoxy groups contributes to its lipophilicity and reactivity, which are important for its biological interactions.

The biological activity of this compound may involve several mechanisms, including:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.

- Antioxidant Activity : Some studies suggest that biphenyl derivatives can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : There is emerging evidence that certain biphenyl compounds possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

Biological Activity Studies

Recent research has focused on the biological evaluation of biphenyl derivatives, including this compound. Below are key findings from various studies:

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines, revealing an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction through caspase activation.

- Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth, suggesting its utility as a lead compound in antibiotic development.

- Antioxidant Potential : Research indicated that this compound scavenged free radicals effectively, contributing to its protective effects on cellular models exposed to oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the biphenyl structure can significantly influence its potency and selectivity:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve receptor binding affinity.

- Methoxy Group : This functional group can influence electronic properties, potentially affecting the compound's reactivity and interaction with biological targets.

Propriétés

IUPAC Name |

1-bromo-3-(2-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMTAPGPJXQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.